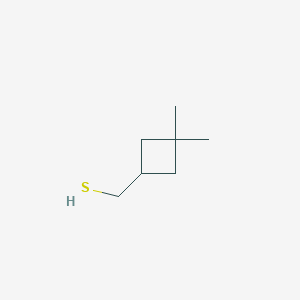
(3,3-Dimethylcyclobutyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylcyclobutyl)methanethiol is an organic compound with the molecular formula C7H14S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is characterized by a cyclobutane ring with two methyl groups at the 3-position and a methanethiol group attached to the ring. Thiols are known for their strong, often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclobutyl)methanethiol can be achieved through several methods. One common approach involves the reaction of (3,3-Dimethylcyclobutyl)methanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and purification techniques can enhance the overall efficiency of the production process .
化学反応の分析
Types of Reactions
(3,3-Dimethylcyclobutyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiol derivatives depending on the reagents used.
科学的研究の応用
(3,3-Dimethylcyclobutyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Medicine: Research on thiol compounds often explores their potential therapeutic applications, such as in drug development.
作用機序
The mechanism of action of (3,3-Dimethylcyclobutyl)methanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group is nucleophilic, meaning it can donate electrons to form bonds with electrophilic (electron-deficient) species. This property allows the compound to react with a wide range of molecules, making it useful in both synthetic and biological contexts .
類似化合物との比較
Similar Compounds
(3,3-Dimethylcyclobutyl)methanol: Similar structure but contains a hydroxyl (–OH) group instead of a thiol group.
Cyclobutanemethanethiol: Lacks the two methyl groups at the 3-position.
(3,3-Dimethylcyclobutyl)methane: Contains a methyl group instead of a thiol group.
Uniqueness
(3,3-Dimethylcyclobutyl)methanethiol is unique due to its specific combination of a cyclobutane ring, two methyl groups, and a thiol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
分子式 |
C7H14S |
|---|---|
分子量 |
130.25 g/mol |
IUPAC名 |
(3,3-dimethylcyclobutyl)methanethiol |
InChI |
InChI=1S/C7H14S/c1-7(2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 |
InChIキー |
OCGPWNMUIIAYTD-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)CS)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


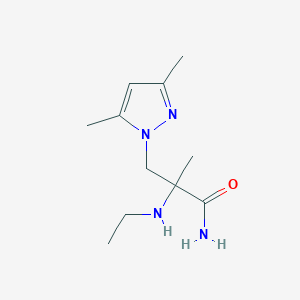
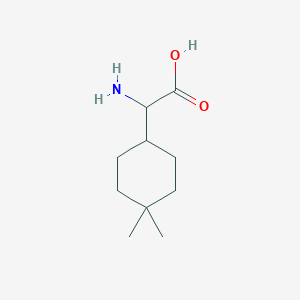
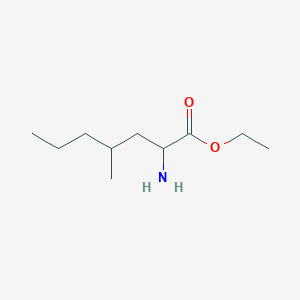


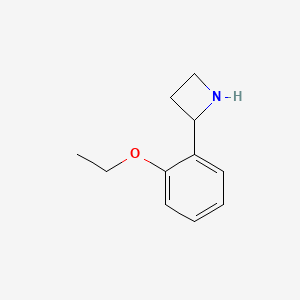
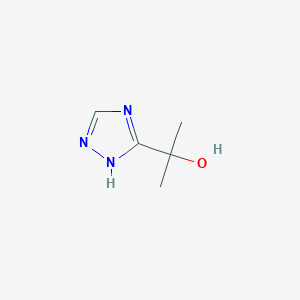



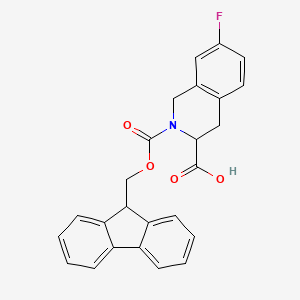

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
![2-[4-[(3-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13623086.png)
